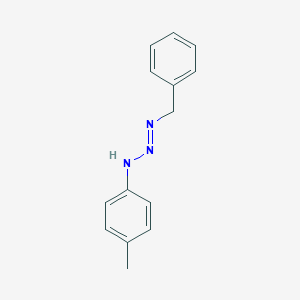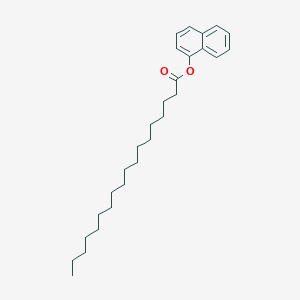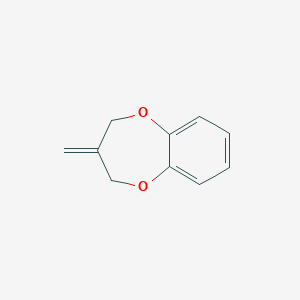
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine
概要
説明
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine, commonly known as MDP2P, is a chemical compound that belongs to the class of organic compounds known as benzodioxepines. It is a colorless liquid that is used in the synthesis of various drugs and pharmaceuticals.
作用機序
The mechanism of action of MDP2P is not fully understood. However, it is believed to act as a precursor to the synthesis of various drugs and pharmaceuticals. It is converted to MDMA, MDA, and MDEA, which then act on the central nervous system to produce their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDP2P are not well understood. However, it is believed to act on the central nervous system to produce its effects. It is also believed to have some potential therapeutic benefits, although more research is needed in this area.
実験室実験の利点と制限
MDP2P has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the research on MDP2P. One area of research is the development of new synthesis methods that are more efficient and less toxic. Another area of research is the investigation of the potential therapeutic benefits of MDP2P and its derivatives. Finally, more research is needed to understand the mechanism of action of MDP2P and its effects on the central nervous system.
科学的研究の応用
MDP2P has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been used in the synthesis of drugs such as MDMA, MDA, and MDEA, which are commonly known as ecstasy.
特性
CAS番号 |
19560-64-6 |
|---|---|
製品名 |
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine |
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
3-methylidene-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2 |
InChIキー |
BXQMNWLHBMJTGG-UHFFFAOYSA-N |
SMILES |
C=C1COC2=CC=CC=C2OC1 |
正規SMILES |
C=C1COC2=CC=CC=C2OC1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


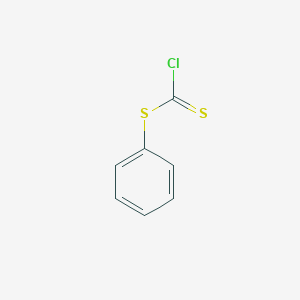
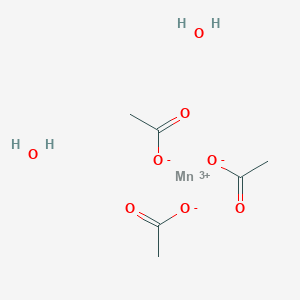
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
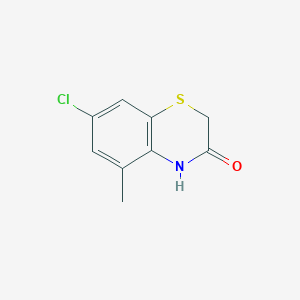
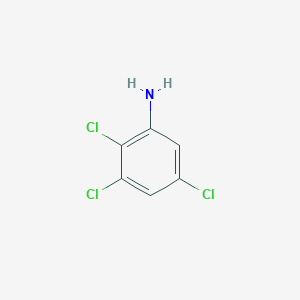
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
